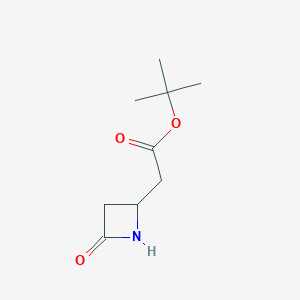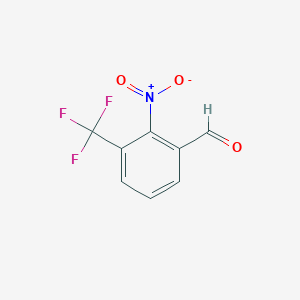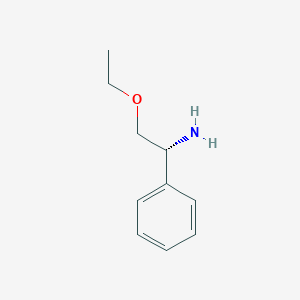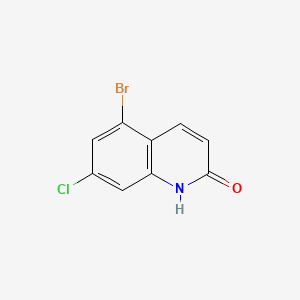
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is an organic compound with the molecular formula C9H15NO3 It features a four-membered azetidinone ring, which is a key structural motif in many biologically active molecules, including β-lactam antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions. This can be achieved by reacting the azetidinone with tert-butyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced azetidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized azetidinone derivatives.
Reduction: Reduced azetidinone derivatives.
Substitution: Substituted azetidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of β-lactam antibiotics and other therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-oxoazetidin-2-yl)acetate depends on its specific application. In the context of β-lactam antibiotics, the azetidinone ring interacts with bacterial enzymes, inhibiting cell wall synthesis and leading to bacterial cell death. The compound’s molecular targets include penicillin-binding proteins, which are crucial for bacterial cell wall integrity.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A β-lactam antibiotic known for its resistance to β-lactamase enzymes.
Uniqueness: Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl 2-(4-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-6-4-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
SHQZXVTWHVCKTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)

![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)

![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)


![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
